2-Hydroxy-4-methylnicotinaldehyde
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Overview
Description
2-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the hydroxylation of 4-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-Hydroxy-4-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
2-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and viral infections.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The compound’s hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating the formation of reactive intermediates that exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different core structures.
Substituted β-hydroxyamphetamines: Compounds with hydroxyl groups on different positions of the aromatic ring .
Uniqueness
2-Hydroxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1227575-77-0 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-7(10)6(5)4-9/h2-4H,1H3,(H,8,10) |
InChI Key |
PZFVLLNNCXGQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C=O |
Origin of Product |
United States |
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